beta-D-Glucopyranose, 1-(1,4a,5,6,7,7a-hexahydro-1-hydroxy-7-methylcyclopenta(c)pyran-4-carboxylate)
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Overview
Description
beta-D-Glucopyranose, 1-(1,4a,5,6,7,7a-hexahydro-1-hydroxy-7-methylcyclopenta©pyran-4-carboxylate): . This compound is known for its diverse pharmacological properties, including anti-inflammatory, antioxidant, and anti-tumor activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of beta-D-Glucopyranose, 1-(1,4a,5,6,7,7a-hexahydro-1-hydroxy-7-methylcyclopenta©pyran-4-carboxylate) involves several steps:
Extraction from Natural Sources: The compound can be extracted from plants like Cornus officinalis using solvents such as methanol and ethanol.
Purification: The extract is then purified using chromatographic techniques to isolate the desired compound.
Industrial Production Methods: Industrial production typically involves large-scale extraction and purification processes. Advanced techniques like high-performance liquid chromatography (HPLC) are employed to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can be performed using agents like sodium borohydride.
Substitution: Substitution reactions may involve nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride.
Substitution: Various nucleophiles and electrophiles depending on the desired product.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which may have enhanced or altered pharmacological properties .
Scientific Research Applications
Chemistry:
Biology:
Medicine:
- Investigated for its potential in treating inflammatory diseases, cancer, and neurodegenerative disorders .
Industry:
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways:
Comparison with Similar Compounds
Loganic Acid: Another iridoid glycoside with similar pharmacological properties.
Secologanin: A precursor to various alkaloids with distinct biological activities.
Uniqueness:
beta-D-Glucopyranose, 1-(1,4a,5,6,7,7a-hexahydro-1-hydroxy-7-methylcyclopenta©pyran-4-carboxylate): is unique due to its specific molecular structure, which contributes to its diverse range of biological activities.
Properties
CAS No. |
75869-78-2 |
---|---|
Molecular Formula |
C16H24O9 |
Molecular Weight |
360.36 g/mol |
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 1-hydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate |
InChI |
InChI=1S/C16H24O9/c1-6-2-3-7-8(5-23-15(22)10(6)7)14(21)25-16-13(20)12(19)11(18)9(4-17)24-16/h5-7,9-13,15-20,22H,2-4H2,1H3/t6?,7?,9-,10?,11-,12+,13-,15?,16+/m1/s1 |
InChI Key |
KKDBVOQTVWSMIV-WUBGXZNDSA-N |
Isomeric SMILES |
CC1CCC2C1C(OC=C2C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O |
Canonical SMILES |
CC1CCC2C1C(OC=C2C(=O)OC3C(C(C(C(O3)CO)O)O)O)O |
Origin of Product |
United States |
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